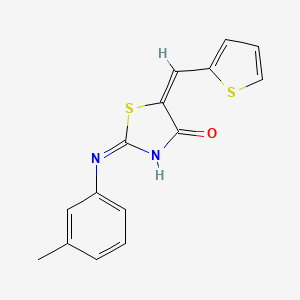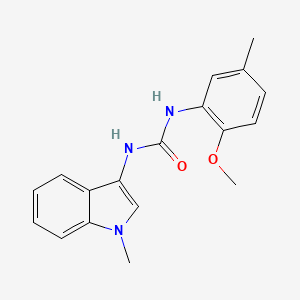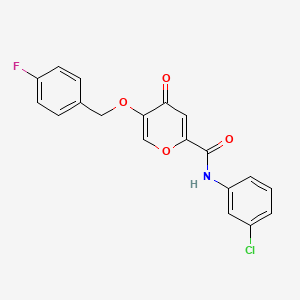
Methyl 1-(1-amino-2-cyano-3-(methylamino)-3-thioxo-1-propenyl)-4-piperidinecarboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Chemical Reactions Analysis
The compound contains several reactive groups, such as the amino, cyano, and carboxylate groups, which could potentially undergo a variety of chemical reactions. For example, the amino group could participate in condensation reactions, the cyano group could undergo addition reactions, and the carboxylate group could undergo esterification or amidation reactions .Aplicaciones Científicas De Investigación
Anticonvulsant Applications
Methyl 1-(1-amino-2-cyano-3-(methylamino)-3-thioxo-1-propenyl)-4-piperidinecarboxylate and its derivatives have been explored for their potential anticonvulsant properties. A study by Siddiqui et al. (2012) synthesized a series of compounds with a similar structure, finding that some displayed promising anticonvulsant profiles with low neurotoxicity. These compounds significantly increased gamma-aminobutyric acid (GABA) levels in rat brains, suggesting a potential mechanism for their anticonvulsant activity.
Synthesis and Chemical Properties
Research has also focused on the synthesis and chemical properties of related compounds. Krauze et al. (2005) detailed the synthesis of methyl 4,6-diaryl-2(3H)-thioxo-1,4-dihydropyridine-3-carboxylates, highlighting their reactivity and potential for biological applications. Similarly, Kubicki et al. (2000) analyzed the crystal structures of closely related anticonvulsant enaminones, providing insights into their molecular configurations and hydrogen bonding.
Anticancer Activity
The potential anticancer activity of related compounds has been investigated. Jiang et al. (2007) studied a compound with a similar structure, TM-208, and its metabolites in rat plasma and tissues. TM-208 showed excellent in vivo and in vitro anticancer activity, suggesting a pathway for developing new cancer treatments.
Pharmaceutical Research
There is ongoing pharmaceutical research into compounds with similar structures. Grimwood et al. (2011) studied a novel κ-opioid receptor antagonist with high affinity, indicating potential therapeutic applications in depression and addiction disorders.
Synthesis Efficiency
Research by Bayat et al. (2017) involved the synthesis of compounds with a similar structure, emphasizing the efficiency and dynamics of the synthetic process. The study highlights the importance of efficient synthesis methods in pharmaceutical research.
Aminomethylation Reactions
Piperidinium 6-amino-5-cyano-3-N-(4-methylphenyl)carbamoyl-4-phenyl-1,4-dihydro-pyridine-2-thiolate, closely related to the compound of interest, undergoes aminomethylation to form specific heterocycles, as demonstrated by Dotsenko et al. (2012). This process is essential for creating complex molecules for pharmaceutical applications.
Propiedades
IUPAC Name |
methyl 1-[(E)-1-amino-2-cyano-3-(methylamino)-3-sulfanylideneprop-1-enyl]piperidine-4-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N4O2S/c1-15-11(19)9(7-13)10(14)16-5-3-8(4-6-16)12(17)18-2/h8H,3-6,14H2,1-2H3,(H,15,19)/b10-9+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AAWTWERBKDODHW-MDZDMXLPSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=S)C(=C(N)N1CCC(CC1)C(=O)OC)C#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CNC(=S)/C(=C(\N)/N1CCC(CC1)C(=O)OC)/C#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[1-(4-methylbenzoyl)piperidin-3-yl]-1H-1,3-benzodiazole](/img/structure/B2432897.png)
![1-(piperidin-1-yl)-2-(2-(pyridin-2-yl)-1H-benzo[d]imidazol-1-yl)ethanone](/img/structure/B2432898.png)
![5-(2-methoxyethyl)-7-(4-phenethylpiperazine-1-carbonyl)-2-phenyl-2H-pyrazolo[4,3-c]pyridin-3(5H)-one](/img/structure/B2432899.png)




![1-(Benzo[d][1,3]dioxol-5-yl)-3-(2-(benzofuran-2-yl)-2-(dimethylamino)ethyl)urea](/img/structure/B2432906.png)




